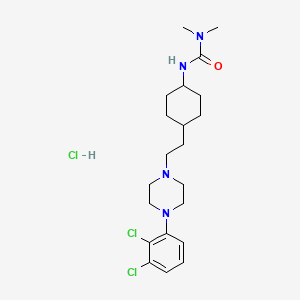

Cariprazine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPJWWMREQHLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026486 | |

| Record name | Cariprazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083076-69-0 | |

| Record name | Cariprazine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083076690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cariprazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARIPRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQD7C255YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cariprazine Hydrochloride's Mechanism of Action at Dopamine D3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cariprazine (B1246890) hydrochloride is an atypical antipsychotic agent characterized by a unique pharmacological profile, most notably its high affinity and partial agonist activity at dopamine (B1211576) D3 receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cariprazine's interaction with the D3 receptor. It synthesizes key quantitative data, details critical experimental methodologies, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and neuroscience.

Pharmacodynamics of Cariprazine at the D3 Receptor

Cariprazine's therapeutic effects are hypothesized to be mediated, in large part, through its distinct actions at the dopamine D3 receptor. It acts as a partial agonist, meaning it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. This partial agonism allows cariprazine to modulate dopaminergic activity, acting as a functional antagonist in brain regions with dopamine hyperactivity and as an agonist in areas with dopamine hypoactivity. This "dopamine system stabilization" is a key aspect of its mechanism of action.[1]

Cariprazine exhibits a significantly higher affinity for D3 receptors compared to D2 receptors, a feature that distinguishes it from many other antipsychotic medications.[2][3][4] This D3-preferring profile is thought to contribute to its efficacy in treating a broad range of symptoms, including negative and cognitive symptoms of schizophrenia, which are often less responsive to traditional antipsychotics.[5]

Quantitative Analysis of Receptor Binding and Functional Activity

The interaction of cariprazine and its active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), with dopamine D2 and D3 receptors has been extensively quantified. The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Cariprazine and its Metabolites

| Compound | Receptor | Ki (nM) | Species | Source |

| Cariprazine | Human D3 | 0.085 - 0.3 | Human | [6] |

| Human D2L | 0.49 - 0.71 | Human | [6] | |

| Rat D3 | Subnanomolar | Rat | ||

| Rat D2 | Subnanomolar | Rat | ||

| DCAR | Human D3 | Higher than Cariprazine | Human | |

| Human D2L | Subnanomolar/low nanomolar | Human | ||

| DDCAR | Human D3 | Higher than Cariprazine | Human | |

| Human D2L | Subnanomolar/low nanomolar | Human |

Table 2: In Vitro Functional Activity of Cariprazine and its Metabolites

| Compound | Receptor | Assay | Parameter | Value | Source |

| Cariprazine | Human D3 | cAMP Accumulation | pEC50 | 8.58 | |

| Human D3 | cAMP Accumulation | Emax | 71% | ||

| Human D3 | β-arrestin Recruitment | EC50 | 10.2 nM (monophasic), 5.52 nM & 4.19 µM (biphasic) | ||

| Human D2 | cAMP Accumulation | - | Partial Agonist | ||

| DCAR | Human D3 | cAMP Accumulation | - | Partial Agonist | |

| Human D2 | cAMP Accumulation | - | Partial Agonist | ||

| DDCAR | Human D3 | cAMP Accumulation | - | Partial Agonist | |

| Human D2 | cAMP Accumulation | - | Partial Agonist |

Table 3: In Vivo Receptor Occupancy of Cariprazine in Patients with Schizophrenia

| Daily Dose | Receptor | Mean Occupancy (%) | Study Duration | Source |

| 1 mg | D3 | 76% | 2 weeks | [3] |

| D2 | 45% | 2 weeks | [3] | |

| 3 mg | D3 | 92% | 2 weeks | [3] |

| D2 | 79% | 2 weeks | [3] | |

| 12 mg | D3 | ~100% | 2 weeks | [3] |

| D2 | ~100% | 2 weeks | [3] |

Key Experimental Methodologies

The characterization of cariprazine's interaction with the D3 receptor has been facilitated by a range of sophisticated experimental techniques.

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of cariprazine and its metabolites for dopamine D3 and D2 receptors.

-

Methodology:

-

Membrane Preparation: Homogenates of cells (e.g., CHO or HEK293) stably expressing human recombinant D2 or D3 receptors, or tissue homogenates from specific brain regions (e.g., striatum), are prepared.

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]spiperone or [3H]methylspiperone) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (cariprazine or its metabolites).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

-

Objective: To assess the partial agonist activity of cariprazine at D3 receptors by measuring its effect on adenylyl cyclase activity.

-

Methodology:

-

Cell Culture: CHO cells stably expressing human D3 receptors are cultured.

-

Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by treatment with forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels) and varying concentrations of cariprazine.

-

cAMP Measurement: The intracellular concentration of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The ability of cariprazine to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (EC50) and efficacy (Emax) relative to a full agonist.

-

-

Objective: To investigate the G-protein independent signaling of cariprazine at the D3 receptor by measuring the recruitment of β-arrestin.

-

Methodology:

-

Assay System: A cell-based assay, often utilizing Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), is employed. In these systems, the D3 receptor and β-arrestin are tagged with a donor and an acceptor molecule, respectively.

-

Ligand Stimulation: Cells are treated with varying concentrations of cariprazine.

-

Signal Detection: Upon cariprazine binding and receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity and generating a detectable signal (e.g., light emission in BRET).

-

Data Analysis: The dose-dependent increase in the signal is used to determine the EC50 and Emax for β-arrestin recruitment.

-

In Vivo Positron Emission Tomography (PET) Imaging

-

Objective: To measure the in vivo occupancy of D2 and D3 receptors by cariprazine in the human brain.

-

Methodology:

-

Radioligand: A PET radioligand with high affinity for both D2 and D3 receptors, such as [11C]-(+)-PHNO, is used.[3]

-

Study Design: PET scans are performed on subjects at baseline (before cariprazine administration) and at various time points after receiving cariprazine treatment.

-

Image Acquisition: Following intravenous injection of the radioligand, the distribution of radioactivity in the brain is measured over time using a PET scanner.

-

Data Analysis: The binding potential (BPND) of the radioligand in different brain regions is calculated. Receptor occupancy is then determined by the percentage reduction in BPND after cariprazine treatment compared to baseline.

-

Signaling Pathways and Visualizations

Cariprazine's partial agonism at the D3 receptor initiates a cascade of intracellular signaling events. The D3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. However, emerging evidence suggests that cariprazine may act as a biased agonist, differentially activating G-protein-dependent and β-arrestin-mediated signaling pathways.[7]

G-Protein-Dependent Signaling

Upon binding of cariprazine, the D3 receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Gαi/o Pathway: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

-

Gβγ Pathway: The Gβγ dimer can modulate the activity of various downstream effectors, including ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs) and other enzymes.

β-Arrestin-Mediated Signaling

In addition to G-protein coupling, agonist-bound GPCRs can be phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, but it can also initiate a distinct wave of G-protein-independent signaling. Cariprazine has been shown to engage β-arrestin signaling pathways, although the precise downstream consequences at the D3 receptor are still under active investigation.

Downstream Effector: DARPP-32

A key downstream effector of dopamine signaling in the striatum is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation state of DARPP-32 is bidirectionally controlled by D1 and D2-like receptor signaling. D1 receptor activation leads to PKA-mediated phosphorylation of DARPP-32 at Threonine-34 (Thr34), converting it into a potent inhibitor of protein phosphatase 1 (PP1). Conversely, D2-like receptor activation can lead to dephosphorylation of DARPP-32. By acting as a partial agonist at D3 receptors, cariprazine can modulate the phosphorylation state of DARPP-32, thereby influencing the activity of downstream targets of PP1.[8][9][10]

Conclusion

Cariprazine hydrochloride's mechanism of action is distinguished by its high-affinity partial agonism at the dopamine D3 receptor. This D3-preferring profile, supported by extensive quantitative in vitro and in vivo data, likely underlies its broad spectrum of clinical efficacy. The ability of cariprazine to modulate both G-protein-dependent and β-arrestin-mediated signaling pathways, and to influence key downstream effectors such as DARPP-32, highlights the complexity of its pharmacological actions. A thorough understanding of these molecular mechanisms is crucial for the continued development of novel therapeutics targeting the dopaminergic system and for optimizing the clinical application of cariprazine. This guide provides a foundational resource for professionals in the field to build upon in their research and development endeavors.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Cariprazine for the Treatment of Schizophrenia: A Review of this Dopamine D3-Preferring D3/D2 Receptor Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychscenehub.com [psychscenehub.com]

- 5. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. mdpi.com [mdpi.com]

- 7. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The involvement of DARPP-32 in the pathophysiology of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Phosphorylation of DARPP-32 by Cdk5 modulates dopamine signalling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cariprazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cariprazine (B1246890) hydrochloride, marketed under trade names such as Vraylar® and Reagila®, is a third-generation atypical antipsychotic distinguished by its unique pharmacological profile.[1][2] Developed for the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder, its mechanism of action centers on a high affinity for the dopamine (B1211576) D3 receptor.[1][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical pharmacology of cariprazine hydrochloride, intended for professionals in the field of drug development and neuroscience.

Discovery and Development

The journey of cariprazine began at the Hungarian pharmaceutical company Gedeon Richter Plc. in the early 2000s.[5][6] The project was initiated in December 1999, with the cariprazine molecule first being synthesized in December 2002.[5][6] A patent application was filed in August 2003.[5][6]

Recognizing its potential, Gedeon Richter entered into a collaboration with Forest Laboratories (later acquired by Actavis, then Allergan, and subsequently AbbVie) for further development and commercialization.[5][6] This partnership facilitated the extensive clinical trial program necessary for regulatory approval.

Key Development Milestones:

-

December 1999: The D3 receptor-focused project is initiated at Gedeon Richter.[5][6]

-

December 2002: The cariprazine molecule is first synthesized.[5][6]

-

August 2003: A patent application for the molecule is filed.[5][6]

-

November 2004: The first clinical trials are launched in Europe.[5][6]

-

November 2006 - June 2009: Phase II clinical trials commence for schizophrenia, bipolar mania, bipolar depression, and major depressive disorder.[5][6]

-

September 17, 2015: Cariprazine (Vraylar®) receives its first global approval from the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[4][5][7]

-

July 13, 2017: The European Commission grants marketing authorization for Reagila® for the treatment of schizophrenia in adults.[8]

Chemical Synthesis of Cariprazine Hydrochloride

The synthesis of cariprazine involves the formation of a urea (B33335) linkage between a key piperazine (B1678402) intermediate and a trans-cyclohexylamine moiety. Several synthetic routes have been developed, with a common strategy involving the acylation of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with dimethylcarbamoyl chloride.[4][8]

General Synthesis Scheme

A widely cited synthetic approach is outlined in patent literature (e.g., WO 2005012266, EP 3845523 A1).[4][8] The final step of this process is the condensation reaction.

Experimental Protocol: Acylation and Salt Formation

The following protocol is a generalized representation based on published patent literature.[4][8]

-

Reaction Setup: To a suitable reactor, add trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine (Compound I) or its dihydrochloride (B599025) salt, a reaction solvent such as dichloromethane, and an aqueous solution of an inorganic base (e.g., 10 wt% potassium carbonate solution).[8]

-

Acylation: Cool the mixture and add dimethylcarbamoyl chloride dropwise while maintaining the temperature (e.g., 20-30°C).[8]

-

Reaction Monitoring: Stir the reaction mixture for several hours (e.g., 13-15 hours). The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[8]

-

Work-up: Once the reaction is complete, separate the organic and aqueous phases. Wash the organic phase with water.

-

Crystallization: Concentrate the organic phase under reduced pressure. Add a crystallization solvent (anti-solvent) such as n-heptane to precipitate the cariprazine free base.[8]

-

Filtration and Drying: Filter the resulting solid, wash it, and dry it to obtain crude cariprazine.

-

Salt Formation: To form the hydrochloride salt, dissolve the cariprazine base in a suitable solvent (e.g., methanol) and treat it with hydrochloric acid. The cariprazine hydrochloride salt precipitates and can be collected by filtration.[9]

Improved methods focus on reducing reaction times and impurities, achieving product purity greater than 99.0% and yields up to 90%.[4][8]

Mechanism of Action

Cariprazine's therapeutic effects are attributed to its complex pharmacology, primarily mediated through partial agonism at dopamine D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, combined with antagonism at serotonin 5-HT2A and 5-HT2B receptors.[1][10][11]

A key distinguishing feature of cariprazine is its high affinity for the dopamine D3 receptor, which is approximately ten times higher than its affinity for the D2 receptor.[12] This D3-preferring profile is hypothesized to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia, a traditional challenge in antipsychotic therapy.[11][12]

As a partial agonist, cariprazine modulates dopamine activity. In a hyperdopaminergic state (hypothesized in positive symptoms of schizophrenia), it acts as a functional antagonist, reducing excessive receptor stimulation.[3] Conversely, in a hypodopaminergic state (hypothesized in negative/cognitive symptoms), it provides a low level of receptor stimulation, acting as a functional agonist.[3]

Quantitative Pharmacological Data

Receptor Binding Affinity

Cariprazine's binding profile demonstrates its high potency at dopamine D3 and D2 receptors. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating stronger binding.

| Receptor Target | Binding Affinity (Ki, nM) | Action |

| Dopamine D3 | ~0.085 | Partial Agonist |

| Dopamine D2 (High Affinity) | ~0.49 | Partial Agonist |

| Serotonin 5-HT1A | ~2.6 | Partial Agonist |

| Serotonin 5-HT2B | ~0.58 | Antagonist |

| Serotonin 5-HT2A | ~18.8 | Antagonist |

| Histamine H1 | ~23.3 | Antagonist |

| Adrenergic α1B | ~10.4 | Antagonist |

Note: Specific Ki values can vary slightly between studies. The data presented is a representative summary from available literature.

Pharmacokinetics and Metabolism

Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2D6.[10] This process forms two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), which have similar receptor binding profiles to the parent drug and contribute significantly to the overall clinical effect.[10] Cariprazine and its active metabolites are highly bound to plasma proteins (91-97%).[10]

Clinical Efficacy Data

Clinical trials have demonstrated the efficacy of cariprazine across its approved indications. Efficacy is measured by the change in standardized rating scales from baseline.

| Indication | Study Duration | Dose Range (mg/day) | Primary Outcome Measure | Mean Change vs. Placebo |

| Schizophrenia (Acute) | 6 weeks | 3.0 - 6.0 | PANSS Total Score | -8.8 (for 6.0 mg)[13] |

| Bipolar I Mania (Acute) | 3 weeks | 3.0 - 12.0 | YMRS Total Score | Significant reduction by day 4[13] |

| Bipolar I Depression | - | 1.5 | MADRS Total Score | -2.5[13] |

| Major Depressive Disorder (Adjunctive) | 6 weeks | 1.5 | MADRS Total Score | -2.6 (vs. -11.5 for placebo)[14][15] |

PANSS: Positive and Negative Syndrome Scale; YMRS: Young Mania Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale.

Key Experimental Methodologies

Receptor Binding Assays (Protocol Outline)

-

Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., D2, D3, 5-HT1A) are prepared.

-

Radioligand Incubation: A specific radioligand (e.g., [³H]spiperone for D2/D3) is incubated with the cell membranes in the presence of varying concentrations of the test compound (cariprazine).

-

Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated, and IC50 values (concentration of drug that inhibits 50% of specific binding) are determined by non-linear regression. Ki values are then calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Trial Design (Protocol Outline for MDD Adjunctive Therapy)

A representative design for a Phase 3 study is as follows:[14]

-

Study Type: Randomized, double-blind, placebo-controlled, multicenter study.

-

Patient Population: Adults diagnosed with Major Depressive Disorder (MDD) who have had an inadequate response to at least one course of antidepressant monotherapy.

-

Randomization: Patients are randomized (e.g., in a 1:1:1 ratio) to receive a fixed dose of cariprazine (e.g., 1.5 mg/day or 3.0 mg/day) or a matching placebo, as an adjunct to their ongoing antidepressant treatment.

-

Treatment Duration: Typically 6 to 8 weeks.

-

Primary Efficacy Endpoint: The primary outcome is the change from baseline to the end of the study (e.g., week 6) in the total score of a standardized depression scale, such as the Montgomery-Åsberg Depression Rating Scale (MADRS).

-

Statistical Analysis: The primary analysis is performed on the modified intent-to-treat (mITT) population. A mixed-effects model for repeated measures (MMRM) is often used to compare the least-squares mean change in MADRS total score between the cariprazine and placebo groups.

Conclusion

Cariprazine hydrochloride represents a significant development in psychopharmacology, offering a novel mechanism of action through its D3-preferring dopamine receptor partial agonism. Its discovery and development by Gedeon Richter and partners highlight a successful targeted approach to drug design, addressing unmet needs in the treatment of serious mental illnesses. The synthesis has been optimized for commercial-scale production, ensuring high purity and yield. For researchers and clinicians, cariprazine's unique profile provides a valuable therapeutic option, particularly for patients with prominent negative or cognitive symptoms of schizophrenia, and continues to be explored for a wider range of psychiatric conditions.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. researchgate.net [researchgate.net]

- 3. Cariprazine - Wikipedia [en.wikipedia.org]

- 4. patents.justia.com [patents.justia.com]

- 5. gedeonrichter.com [gedeonrichter.com]

- 6. gedeonrichter.com [gedeonrichter.com]

- 7. Cariprazine: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents [patents.google.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 13. psychiatryonline.org [psychiatryonline.org]

- 14. Adjunctive Cariprazine for the Treatment of Patients With Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychiatryonline.org [psychiatryonline.org]

Pharmacological Profile of Cariprazine: A D₂/D₃ Receptor Partial Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cariprazine (B1246890) is a third-generation atypical antipsychotic distinguished by its unique pharmacological profile. It functions as a partial agonist at dopamine (B1211576) D₃ and D₂ receptors, with a notable preference and higher affinity for the D₃ subtype.[1][2] This mechanism is hypothesized to underlie its efficacy in treating not only the positive symptoms of schizophrenia but also the challenging negative and cognitive symptoms.[3][4][5] Additionally, cariprazine exhibits partial agonism at serotonin (B10506) 5-HT₁ₐ receptors and antagonism at 5-HT₂₋ and 5-HT₂ₐ receptors.[3][6] This document provides a comprehensive overview of cariprazine's pharmacological characteristics, presenting quantitative data on its binding affinities and functional activities, detailing the experimental protocols used for its characterization, and visualizing key pathways and workflows to support further research and development in neuropsychopharmacology.

In Vitro Pharmacological Profile

Cariprazine's interaction with dopamine and other neurotransmitter receptors has been extensively characterized through in vitro assays. These studies reveal a complex profile dominated by its high-affinity partial agonism at D₂ and D₃ receptors.

Receptor Binding Affinity

Cariprazine demonstrates a distinct binding profile, with a particularly high affinity for the human dopamine D₃ receptor, which is approximately three- to ten-fold higher than its affinity for the D₂ receptor.[7][8] This D₃ preference is a key differentiator from other antipsychotic agents.[9][10] The binding affinities (Ki) of cariprazine and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), for various receptors are summarized below. The metabolites largely retain the D₃-preferring profile of the parent compound.[10][11]

| Receptor | Cariprazine Ki (nM) | Desmethyl-cariprazine (DCAR) Ki (nM) | Didesmethyl-cariprazine (DDCAR) Ki (nM) | Reference(s) |

| Dopamine D₃ | 0.085 - 0.3 | ~0.21 (Kdkin) | ~0.21 (Kdkin) | [6][12] |

| Dopamine D₂ | 0.49 - 0.71 | ~0.69 (Kdkin) | ~0.60 (Kdkin) | [6][12] |

| Serotonin 5-HT₁ₐ | 1.4 - 2.6 | - | - | [6][12] |

| Serotonin 5-HT₂₋ | 0.58 - 1.1 | - | - | [6] |

| Serotonin 5-HT₂ₐ | 18.8 | - | - | [6] |

| Histamine H₁ | 23.3 | - | - | [6] |

| Serotonin 5-HT₂₋ | 134 | - | - | [6] |

| Adrenergic α₁ | 155 | - | - | [6] |

| Muscarinic (M₁) | >1000 | - | - | [6] |

Functional Activity

As a partial agonist, cariprazine's functional effect is dependent on the surrounding dopaminergic tone. In environments with excessive dopamine (hyperdopaminergic state), it acts as a functional antagonist, reducing receptor stimulation. Conversely, in low dopamine environments (hypodopaminergic state), it acts as a functional agonist, increasing receptor stimulation. This modulatory effect is central to its therapeutic action.[4][8] Functional studies have quantified its intrinsic activity at D₂ and D₃ receptors.

| Assay Type | Receptor | Parameter | Value | Reference(s) |

| cAMP Inhibition | Human D₃ | pEC₅₀ | 8.58 | [8] |

| Eₘₐₓ (Intrinsic Activity) | 71% | [8] | ||

| pKₑ (Antagonist) | 9.57 | [8] | ||

| Inositol Phosphate Production | Human D₂ₗ | pEC₅₀ | 8.50 | [8] |

| Eₘₐₓ (Intrinsic Activity) | 30% | [8] | ||

| pKₑ (Antagonist) | 9.22 | [8] |

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies in both non-human primates and human subjects have been crucial for understanding cariprazine's engagement with its targets in the living brain. These studies confirm its dose-dependent occupancy of D₂ and D₃ receptors. Notably, at lower clinical doses, cariprazine demonstrates preferential occupancy of D₃ receptors over D₂ receptors.[6][10][13]

| Subject | Dose | D₂ Receptor Occupancy | D₃ Receptor Occupancy | Reference(s) |

| Monkey | 5 µg/kg | ~45% (ED₅₀ value) | ~45% (ED₅₀ value) | [12] |

| Monkey | 30 µg/kg | ~80-87% | ~80-87% | [12] |

| Human (Schizophrenia) | 1 mg/day | 45% | 76% | [6][10][13] |

| Human (Schizophrenia) | 1.5 mg/day | 69% | 69% | [14] |

| Human (Schizophrenia) | 3 mg/day | 79% | 92% | [6][13] |

| Human (Schizophrenia) | 12 mg/day | ~100% | ~100% | [10][13] |

Key Experimental Methodologies

The characterization of cariprazine's pharmacological profile relies on a set of standardized and robust experimental techniques.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor. The principle is competitive binding, where the unlabeled drug (cariprazine) competes with a radiolabeled ligand for binding to the receptor.

Protocol Overview:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human D₂ or D₃ receptor.[7][15]

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radioligand (e.g., [³H]spiperone or [³H]N-methylspiperone) and varying concentrations of the unlabeled competitor drug (cariprazine).[7][15]

-

Non-Specific Binding: A parallel incubation is performed in the presence of a high concentration of a non-radiolabeled standard (e.g., haloperidol) to determine non-specific binding.[15]

-

Separation: The reaction is terminated, and bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]

Functional cAMP Assays

Dopamine D₂ and D₃ receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein.[16][17] Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Functional assays measure this change to determine a compound's efficacy (agonist, partial agonist, or antagonist activity).

Protocol Overview:

-

Cell Culture: CHO cells stably expressing the human D₂ or D₃ receptor are cultured.[8]

-

Assay Initiation: Cells are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

Compound Addition: Varying concentrations of the test compound (cariprazine) are added. An agonist will inhibit forskolin-stimulated cAMP production. To test for antagonist activity, the compound is added in the presence of a known full agonist (e.g., dopamine).

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured, often using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).[18]

-

Data Analysis: Dose-response curves are generated to calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a full agonist), which defines the intrinsic activity.[19][20]

Positron Emission Tomography (PET) for Receptor Occupancy

PET is a non-invasive imaging technique used to quantify receptor occupancy in the living brain. It involves administering a radiolabeled tracer that binds to the target receptor and measuring its signal before and after administration of the drug being studied.

Protocol Overview:

-

Radioligand Selection: A suitable PET radioligand is chosen. For D₂/D₃ receptors, tracers like [¹¹C]raclopride (antagonist) or, more recently, the D₃-preferring agonist [¹¹C]-(+)-PHNO are used to differentiate between D₂ and D₃ occupancy.[10][12][21]

-

Baseline Scan: A PET scan is performed on the subject after injection of the radioligand to measure the baseline receptor availability (binding potential).

-

Drug Administration: The subject is administered a dose of cariprazine.

-

Post-Dose Scan: After an appropriate time for the drug to reach target engagement, a second PET scan is conducted with the same radioligand.

-

Image Analysis: The PET images from the baseline and post-dose scans are analyzed. The reduction in the radioligand's binding potential in the post-dose scan is used to calculate the percentage of receptors occupied by cariprazine.[10][12]

Conclusion

The pharmacological profile of cariprazine is defined by its potent and preferential partial agonism at the dopamine D₃ receptor. This is supported by extensive in vitro binding and functional data, as well as in vivo receptor occupancy studies. Its ability to modulate dopaminergic activity, combined with actions at key serotonin receptors, provides a plausible mechanistic basis for its broad spectrum of clinical efficacy in psychiatric disorders. The detailed methodologies and quantitative data presented in this guide offer a technical foundation for scientists and researchers engaged in the ongoing study of cariprazine and the development of novel therapeutics targeting the dopaminergic system.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]

- 5. Frontiers | Treatment of Symptom Clusters in Schizophrenia, Bipolar Disorder and Major Depressive Disorder With the Dopamine D3/D2 Preferring Partial Agonist Cariprazine [frontiersin.org]

- 6. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]

- 10. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]

- 14. Frontiers | A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]

- 15. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. innoprot.com [innoprot.com]

- 21. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Cariprazine Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cariprazine (B1246890) hydrochloride is an atypical antipsychotic agent characterized by a unique and complex receptor binding profile. This document provides an in-depth technical overview of cariprazine's binding affinities for its primary and secondary molecular targets. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. This guide details the quantitative binding data, functional activities, and the experimental methodologies used to elucidate cariprazine's pharmacological characteristics. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Cariprazine is a potent antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its distinct interactions with multiple neurotransmitter receptors, primarily dopamine (B1211576) and serotonin (B10506) receptors.[2][3] Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor, and also exhibits partial agonism at the serotonin 5-HT1A receptor.[1][2][4] Additionally, it functions as an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[2][5] This multifaceted receptor interaction profile distinguishes cariprazine from other antipsychotic agents and is thought to contribute to its broad spectrum of clinical effects, including efficacy against negative symptoms of schizophrenia.[6][7] Cariprazine is metabolized into two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), which exhibit similar receptor binding profiles to the parent compound.[5]

Receptor Binding Affinity of Cariprazine

The binding affinity of cariprazine and its metabolites for various receptors has been extensively characterized using in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.

Dopamine Receptor Binding Affinities

Cariprazine exhibits a high affinity for both D2 and D3 dopamine receptors, with a notable preference for the D3 subtype.[4][8] This high-affinity binding to D3 receptors is a key feature of cariprazine's pharmacological profile.[9]

| Receptor Subtype | Cariprazine Ki (nM) | Desmethyl Cariprazine (DCAR) Ki (nM) | Didesmethyl Cariprazine (DDCAR) Ki (nM) | Reference(s) |

| Dopamine D2L | 0.49 - 0.71 | ~2-fold more potent than cariprazine at D3 | ~2-fold lower affinity than cariprazine at D2 | [8][10][11] |

| Dopamine D2S | 0.69 | Not explicitly stated | Not explicitly stated | [8][11] |

| Dopamine D3 | 0.085 - 0.3 | ~2-fold more potent than cariprazine at D3 | Similar to cariprazine | [8][10][11] |

Serotonin Receptor Binding Affinities

Cariprazine demonstrates a complex interaction with various serotonin receptor subtypes, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2][5]

| Receptor Subtype | Cariprazine Ki (nM) | Reference(s) |

| Serotonin 5-HT1A | 1.4 - 2.6 | [8][10] |

| Serotonin 5-HT2A | 18.8 | [8][10] |

| Serotonin 5-HT2B | 0.58 - 1.1 | [8][10] |

| Serotonin 5-HT2C | 134 | [8][10] |

Other Receptor Binding Affinities

Cariprazine also interacts with histamine (B1213489) and adrenergic receptors, generally with lower affinity compared to its primary dopamine and serotonin targets.[8][10] It has no appreciable affinity for cholinergic muscarinic receptors.[2][10]

| Receptor Subtype | Cariprazine Ki (nM) | Reference(s) |

| Histamine H1 | 23.2 - 23.3 | [8][10] |

| Adrenergic α1A | 155 | [8][10] |

| Adrenergic α1B | Moderate affinity | [9] |

| Cholinergic Muscarinic | >1000 (IC50) | [8][10] |

Functional Activity Profile

Cariprazine's clinical effects are not only determined by its binding affinity but also by its functional activity at the target receptors. It acts as a partial agonist at some receptors, meaning it produces a response that is lower than that of a full agonist, and as an antagonist at others, where it blocks the action of the endogenous ligand.

| Receptor | Functional Activity | Reference(s) |

| Dopamine D2 | Partial Agonist | [2][5] |

| Dopamine D3 | Partial Agonist | [2][5] |

| Serotonin 5-HT1A | Partial Agonist | [2][5] |

| Serotonin 5-HT2A | Antagonist | [2][5] |

| Serotonin 5-HT2B | Antagonist | [5] |

| Histamine H1 | Antagonist | [5] |

Experimental Protocols

The determination of cariprazine's receptor binding affinity and functional activity involves a variety of sophisticated in vitro and in vivo techniques. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the affinity of cariprazine for a target receptor by quantifying its ability to displace a specific radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [3H]spiperone for D2/D3 receptors).

-

Cariprazine hydrochloride at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of cariprazine in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

The concentration of cariprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assays

This functional assay is used to determine the agonist or antagonist properties of a compound at G-protein coupled receptors (GPCRs).

-

Objective: To measure the ability of cariprazine to stimulate the binding of [35S]GTPγS to G-proteins, indicative of receptor activation.

-

Materials:

-

Cell membranes expressing the GPCR of interest.

-

[35S]GTPγS.

-

GDP.

-

Cariprazine hydrochloride at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add cariprazine at various concentrations to the membranes.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the mixture to allow for [35S]GTPγS binding (e.g., 60 minutes at 30°C).

-

Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

The amount of [35S]GTPγS binding is plotted against the concentration of cariprazine to generate a dose-response curve.

-

The potency (EC50) and efficacy (Emax) of cariprazine as an agonist are determined from this curve. For antagonists, the assay is performed in the presence of a known agonist to measure the inhibitory effect of the test compound.

-

cAMP Accumulation Assays

This is another functional assay used to assess the effect of a compound on GPCRs that are coupled to adenylyl cyclase.

-

Objective: To measure the effect of cariprazine on the intracellular levels of cyclic AMP (cAMP), a second messenger.

-

Materials:

-

Intact cells expressing the GPCR of interest.

-

Cariprazine hydrochloride at various concentrations.

-

Forskolin (B1673556) (an activator of adenylyl cyclase, used for studying Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Culture the cells in appropriate media.

-

Treat the cells with cariprazine at various concentrations.

-

For Gi-coupled receptors (like D2, D3, and 5-HT1A), stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specific period (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit.

-

-

Data Analysis:

-

The change in cAMP levels is plotted against the concentration of cariprazine.

-

For Gs-coupled receptors, an increase in cAMP indicates agonism. For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels indicates agonism.

-

β-Arrestin Recruitment Assays

This functional assay measures the recruitment of β-arrestin to an activated GPCR.

-

Objective: To determine if cariprazine binding to a GPCR leads to the recruitment of β-arrestin, a key event in receptor desensitization and signaling.

-

Materials:

-

Cells co-expressing the GPCR fused to a reporter enzyme fragment (e.g., luciferase or β-galactosidase) and β-arrestin fused to a complementary fragment.

-

Cariprazine hydrochloride at various concentrations.

-

Substrate for the reporter enzyme.

-

-

Procedure:

-

Treat the engineered cells with cariprazine at various concentrations.

-

If cariprazine activates the receptor, β-arrestin will be recruited to the receptor, bringing the two enzyme fragments into close proximity.

-

This proximity allows the fragments to form a functional enzyme.

-

Add the substrate for the enzyme and measure the resulting signal (e.g., luminescence or color change).

-

-

Data Analysis:

-

The signal intensity is plotted against the concentration of cariprazine to generate a dose-response curve, from which EC50 and Emax values can be determined.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with cariprazine's target receptors.

References

- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. resources.revvity.com [resources.revvity.com]

- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Cariprazine Hydrochloride: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine (B1246890) hydrochloride is an atypical antipsychotic agent with a unique pharmacodynamic profile, demonstrating partial agonism at dopamine (B1211576) D₂ and D₃ receptors with a preference for the D₃ receptor, as well as partial agonism at serotonin (B10506) 5-HT₁ₐ receptors.[1][2] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and key experimental data related to cariprazine hydrochloride. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Molecular Structure and Chemical Properties

Cariprazine hydrochloride is the hydrochloride salt of cariprazine.[3] The molecule is characterized by a trans-cyclohexyl diamine linker connecting a 2,3-dichlorophenyl piperazine (B1678402) moiety with a dimethylurea group.[4]

Table 1: Physicochemical Properties of Cariprazine Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | N'-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]-N,N-dimethyl-urea, monohydrochloride | [5] |

| CAS Number | 1083076-69-0 | [5] |

| Molecular Formula | C₂₁H₃₂Cl₂N₄O · HCl | [5] |

| Molecular Weight | 463.9 g/mol | [5] |

| Appearance | White to off-white solid/powder | [6][7] |

| Melting Point | Approximately 196-200°C | [1] |

| pKa (Strongest Basic) | 7.91 (Predicted) | [8][9] |

| Water Solubility | pH-dependent: 3.258 mg/mL (pH 1), 0.001 mg/mL (pH 7) | [10] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and DMSO; Sparingly soluble in aqueous buffers. | [11] |

Pharmacodynamics: Receptor Binding Profile

Cariprazine's therapeutic effects are attributed to its complex interaction with various neurotransmitter receptors. Its binding affinities have been determined through extensive in vitro studies.

Table 2: In Vitro Receptor Binding Affinities (Ki) of Cariprazine

| Receptor | Ki (nM) | Source(s) |

| Dopamine D₃ | 0.085 | [6][12] |

| Dopamine D₂L | 0.49 | [6][12] |

| Dopamine D₂S | 0.69 | [13] |

| Serotonin 5-HT₁ₐ | 2.6 | [6][12] |

| Serotonin 5-HT₂B | 0.58 | [13] |

| Serotonin 5-HT₂ₐ | 18.8 | [13] |

| Histamine H₁ | 23.2 | [13] |

| Serotonin 5-HT₂C | 134 | [13] |

| α₁ₐ-Adrenergic | 155 | [13] |

Signaling Pathways

The therapeutic and potential side effects of cariprazine are a direct consequence of its modulation of downstream signaling cascades initiated by receptor binding.

Dopamine D₂/D₃ Receptor Signaling

As a partial agonist, cariprazine modulates the activity of D₂ and D₃ receptors. These G protein-coupled receptors (GPCRs) are primarily coupled to the Gαi/o family of G proteins. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription. Partial agonism means that cariprazine can act as an agonist in a low dopamine environment and as an antagonist in a high dopamine environment, thereby stabilizing dopaminergic neurotransmission.[7][14]

Serotonin 5-HT₁ₐ Receptor Signaling

Cariprazine's partial agonism at 5-HT₁ₐ receptors also contributes to its therapeutic profile. Similar to D₂/D₃ receptors, 5-HT₁ₐ receptors are GPCRs coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, the Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[5][11][15]

Experimental Protocols

The characterization of cariprazine hydrochloride involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and pharmacokinetic profile.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of cariprazine for various receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) expressing the recombinant human receptor of interest (e.g., D₂, D₃, 5-HT₁ₐ) or from brain tissue homogenates.[16][17]

-

Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂/D₃ receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled cariprazine.[16][18]

-

Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[16]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of cariprazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[18]

Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

Objective: To determine the functional activity (e.g., partial agonism) of cariprazine at a specific receptor.

Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, membranes expressing the receptor of interest are used.[19][20]

-

Assay Buffer: Membranes are incubated in an assay buffer containing GDP and MgCl₂.[21]

-

Incubation: Varying concentrations of cariprazine are added to the membranes, followed by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog. The mixture is incubated to allow for G protein activation and [³⁵S]GTPγS binding.[19][20]

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.[20]

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (potency) and Emax (efficacy) of cariprazine relative to a known full agonist.

Human Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of cariprazine in humans.

Methodology:

-

Study Design: Typically, single-dose, dose-escalation, or multiple-dose studies are conducted in healthy volunteers or the target patient population.[13][22] A crossover or parallel-group design may be used.[13]

-

Drug Administration: Cariprazine hydrochloride is administered orally at specified doses.[22]

-

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.[22] Plasma is separated for analysis.

-

Bioanalysis: Plasma concentrations of cariprazine and its major active metabolites (desmethyl-cariprazine and didesmethyl-cariprazine) are measured using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t₁/₂ (half-life).[1]

Pharmacokinetics

Cariprazine is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2D6, into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[2] These metabolites have similar in vitro receptor binding profiles to the parent drug and contribute to the overall therapeutic effect.[2][23] Cariprazine and its active metabolites have long elimination half-lives.[22]

Table 3: Human Pharmacokinetic Parameters of Cariprazine and its Active Metabolites

| Parameter | Cariprazine | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) | Source(s) |

| Tmax (hours) | ~3-6 | - | - | [7] |

| Protein Binding | 91-97% | 91-97% | 91-97% | [7] |

| **Apparent Terminal Half-life (t₁/₂) ** | 2-4 days | 1-2 days | ~1-3 weeks | [22][24] |

Note: Half-life values can vary depending on the study population and methodology.

Conclusion

Cariprazine hydrochloride is a novel antipsychotic with a distinct molecular structure and a complex pharmacodynamic and pharmacokinetic profile. Its preferential partial agonism at dopamine D₃ receptors, combined with its activity at D₂ and 5-HT₁ₐ receptors, provides a unique mechanism of action for the treatment of schizophrenia and bipolar disorder. This in-depth technical guide has summarized the key chemical properties, receptor binding data, signaling pathways, and experimental methodologies used to characterize this important therapeutic agent. The provided information serves as a foundational resource for scientists and researchers in the field of neuropsychopharmacology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Cariprazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Study Details Page [abbvieclinicaltrials.com]

- 7. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. Cariprazine in the treatment of schizophrenia: a proof-of-concept trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. Clinical effects of Cariprazine and their relationship with polymorphisms of dopamine and serotonin receptors: preliminary results from a prospective study on schizophrenia and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cariprazine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Cariprazine Hydrochloride: A Deep Dive into its Modulation of Dopamine and Serotonin Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cariprazine (B1246890) hydrochloride, an atypical antipsychotic, exhibits a unique and complex pharmacological profile characterized by its potent interaction with both dopamine (B1211576) and serotonin (B10506) receptor systems. This technical guide provides a comprehensive overview of the molecular mechanisms underlying cariprazine's therapeutic effects, with a particular focus on its role as a partial agonist at dopamine D2 and D3 receptors and its multifaceted activity at various serotonin receptors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of cariprazine's pharmacodynamics. We will delve into its receptor binding affinities, functional activities, the signaling pathways it modulates, and the experimental protocols used to elucidate its mechanism of action. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

Cariprazine is a third-generation antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2][3] Its clinical efficacy is attributed to its distinct mechanism of action, which differs from that of first- and second-generation antipsychotics.[4][5] Cariprazine functions as a partial agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor.[1][2][3][5] This D3-preferring partial agonism is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[4][6][7] Furthermore, cariprazine interacts with multiple serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1][4][8] This intricate interplay with dopaminergic and serotonergic systems allows cariprazine to modulate neurotransmission in a state-dependent manner, acting as a functional antagonist in the presence of excessive neurotransmitter levels and as an agonist in states of neurotransmitter deficiency.[6][9]

Quantitative Pharmacological Profile

The pharmacological activity of cariprazine has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and functional activity (EC50, IC50, Emax) at major dopamine and serotonin receptors.

Table 1: Receptor Binding Affinities (Ki) of Cariprazine

| Receptor | Ki (nM) | Species | Reference |

| Dopamine Receptors | |||

| D2L | 0.49 - 0.71 | Human | [10][11] |

| D2S | 0.69 | Human | [11] |

| D3 | 0.085 - 0.3 | Human | [10][11] |

| Serotonin Receptors | |||

| 5-HT1A | 1.4 - 2.6 | Human | [10][11] |

| 5-HT2A | 18.8 | Human | [10][11] |

| 5-HT2B | 0.58 - 1.1 | Human | [10][11] |

| 5-HT2C | 134 | Human | [10][11] |

| Other Receptors | |||

| Histamine H1 | 23.2 | Human | [10][11] |

| Adrenergic α1A | 155 | Human | [10][11] |

| Muscarinic (cholinergic) | >1000 (IC50) | Human | [10][11] |

Table 2: Functional Activity of Cariprazine at Dopamine and Serotonin Receptors

| Receptor | Assay Type | Parameter | Value | Species | Reference |

| Dopamine D2L | Inositol Phosphate Accumulation | pEC50 | 8.50 | Murine cells (human receptor) | |

| Emax | 30% | [1] | |||

| Inositol Phosphate Accumulation (Antagonist) | pKb | 9.22 | Murine cells (human receptor) | [1] | |

| cAMP Accumulation (Partial Agonist) | EC50 | - | CHO cells (human receptor) | ||

| Dopamine D3 | cAMP Accumulation (Partial Agonist) | pEC50 | 8.58 | CHO cells (human receptor) | |

| Emax | 71% | [1] | |||

| cAMP Accumulation (Antagonist) | pKb | 9.57 | CHO cells (human receptor) | [1] | |

| β-arrestin Recruitment (Partial Agonist) | EC50 | 10.2 nM / 5.52 nM (biphasic) | U2OS cells | ||

| Serotonin 5-HT1A | [35S]GTPγS Binding (Partial Agonist) | - | Low intrinsic efficacy | Rat hippocampus | [1] |

| Electrophysiology (Agonist) | - | Full agonist at postsynaptic receptors | Rat hippocampus | [12] | |

| Serotonin 5-HT2A | - | Antagonist | - | - | [4][8] |

| Serotonin 5-HT2B | - | Antagonist | - | - | [1] |

Modulation of Dopamine Pathways

Cariprazine's primary mechanism of action involves its potent partial agonism at both D2 and D3 dopamine receptors, with a significantly higher affinity for the D3 subtype.[1][2][3][5]

D2 and D3 Receptor Partial Agonism

As a partial agonist, cariprazine has the ability to stabilize the dopaminergic system. In conditions of dopamine hyperactivity, such as in the mesolimbic pathway in schizophrenia, cariprazine acts as a functional antagonist, reducing dopaminergic neurotransmission and alleviating positive symptoms.[6] Conversely, in brain regions with dopamine hypoactivity, such as the prefrontal cortex, it acts as a functional agonist, enhancing dopamine signaling and potentially improving negative and cognitive symptoms.[6][9]

D3 Receptor Preference

Cariprazine's affinity for the D3 receptor is approximately 6- to 8-fold higher than for the D2 receptor.[6][10] D3 receptors are highly expressed in brain regions associated with cognition, mood, and reward, such as the ventral striatum and prefrontal cortex.[4][7] The potent partial agonism at D3 receptors is hypothesized to be a key contributor to cariprazine's efficacy in treating negative symptoms and cognitive deficits in schizophrenia, a significant advantage over many other antipsychotics.[4][6]

Modulation of Serotonin Pathways

Cariprazine's interaction with the serotonin system further contributes to its therapeutic profile, potentially enhancing its antidepressant and anxiolytic effects while mitigating some of the side effects associated with D2 receptor blockade.

5-HT1A Receptor Partial Agonism

Cariprazine acts as a partial agonist at 5-HT1A receptors.[1][4][8] Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus can reduce the firing of serotonin neurons, while stimulation of postsynaptic 5-HT1A receptors in regions like the hippocampus and prefrontal cortex is associated with anxiolytic and antidepressant effects.[12] In vivo electrophysiology studies have shown that cariprazine acts as a full agonist at postsynaptic 5-HT1A receptors in the hippocampus.[12]

5-HT2A and 5-HT2B Receptor Antagonism

Cariprazine is an antagonist at 5-HT2A and 5-HT2B receptors.[1][4][8] Blockade of 5-HT2A receptors in the nigrostriatal pathway can increase dopamine release, which is thought to reduce the risk of extrapyramidal symptoms (EPS) commonly associated with D2 receptor antagonism.[4] 5-HT2A antagonism in the prefrontal cortex may also contribute to the improvement of negative symptoms. 5-HT2B receptor antagonism is another feature that distinguishes cariprazine, although its precise clinical significance is still under investigation.

Experimental Protocols

The characterization of cariprazine's pharmacological profile relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. A competing unlabeled ligand (e.g., cariprazine) is added at various concentrations. The ability of the unlabeled ligand to displace the radioligand is measured, and the Ki value is calculated.

-

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: Membranes are incubated with a specific concentration of the radioligand and varying concentrations of the competing unlabeled ligand in a suitable buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays: cAMP Accumulation

This assay is used to determine the functional activity (agonist, partial agonist, or antagonist) of a compound at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity (Gs or Gi coupled receptors).

-

Principle: The binding of an agonist to a Gs-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Conversely, activation of a Gi-coupled receptor inhibits adenylyl cyclase, causing a decrease in cAMP levels. The effect of a test compound on cAMP levels is measured.

-

General Protocol for Gi-coupled Receptors (e.g., D2, D3):

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO cells) are cultured.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to induce cAMP production).

-

Compound Addition: The test compound (cariprazine) is added at various concentrations.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

Data Analysis: For agonists/partial agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined. For antagonists, the ability to block the effect of a known agonist is measured to determine the IC50 or pKb.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

-

General Protocol:

-

Probe Implantation: A guide cannula is surgically implanted into the target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal (e.g., rat).

-

Recovery: The animal is allowed to recover from surgery.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound (cariprazine) or a challenge agent (e.g., phencyclidine).[9][11]

-

Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate are quantified using highly sensitive analytical methods such as HPLC coupled with electrochemical or mass spectrometric detection.[11]

-

Conclusion

Cariprazine hydrochloride's therapeutic efficacy is underpinned by its sophisticated and multifaceted modulation of key dopamine and serotonin pathways. Its profile as a D3-preferring D2/D3 partial agonist, combined with its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors, provides a unique mechanism for stabilizing these neurotransmitter systems. This allows for the effective treatment of a broad range of symptoms in schizophrenia and bipolar disorder, including positive, negative, cognitive, and mood symptoms. The quantitative data and experimental methodologies presented in this guide offer a detailed framework for understanding the preclinical and clinical pharmacology of cariprazine, providing valuable insights for ongoing research and the development of future therapeutics in neuropsychiatry.

References

- 1. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Dopamine D3 Receptor Partial Agonism in Cariprazine-Induced Neurotransmitter Efflux in Rat Hippocampus and Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychscenehub.com [psychscenehub.com]

- 8. cambridge.org [cambridge.org]

- 9. Effects of cariprazine on extracellular levels of glutamate, GABA, dopamine, noradrenaline and serotonin in the medial prefrontal cortex in the rat phencyclidine model of schizophrenia studied by microdialysis and simultaneous recordings of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]

- 11. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]

- 12. Clinical effects of Cariprazine and their relationship with polymorphisms of dopamine and serotonin receptors: preliminary results from a prospective study on schizophrenia and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of cariprazine hydrochloride's receptor profile

An In-Depth Technical Guide to the In Vitro Receptor Profile of Cariprazine (B1246890) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction